Preladenant-d3 is a deuterated form of Preladenant, a potent and selective antagonist of the adenosine A2A receptor (A2AR). [, , ] This modification makes Preladenant-d3 valuable for research applications, particularly in pharmacokinetic and metabolic studies. [] By substituting hydrogen atoms with deuterium, researchers can track the molecule's fate in biological systems with greater precision, enabling insights into its absorption, distribution, metabolism, and excretion. []
The molecular structure of Preladenant-d3 is nearly identical to that of Preladenant, with the key difference being the substitution of specific hydrogen atoms with deuterium. [] Although the exact positions of deuterium substitution were not found within the provided papers, it is likely that these substitutions occur in metabolically labile positions to enhance the stability and tracking of the molecule in biological systems.
The mechanism of action of Preladenant-d3 is expected to be the same as that of Preladenant. It acts as a competitive antagonist at the adenosine A2A receptor. [, , ] By binding to the A2AR, Preladenant-d3 prevents the endogenous ligand, adenosine, from binding and activating the receptor. [, , ] This antagonism of A2AR signaling has been explored for various therapeutic applications, particularly in the context of Parkinson's disease and as a potential cancer immunotherapeutic. [, ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2